Boc3-Hydrazin

Übersicht

Beschreibung

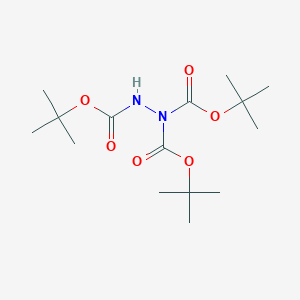

Tri-tert-Butyl hydrazine-1,1,2-tricarboxylate is a useful research compound. Its molecular formula is C15H28N2O6 and its molecular weight is 332.39 g/mol. The purity is usually 95%.

BenchChem offers high-quality tri-tert-Butyl hydrazine-1,1,2-tricarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tri-tert-Butyl hydrazine-1,1,2-tricarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Verwendung als Schutzgruppe

Boc3-Hydrazin wird bei der Bildung von tert-Butylazidoformiat verwendet, das zur Einführung der „Boc“-Schutzgruppe nützlich ist . Dies ist eine häufige Anwendung in der organischen Synthese, bei der Schutzgruppen verwendet werden, um zu verhindern, dass bestimmte funktionelle Gruppen reagieren .

Bildung von Azodicarboxylat

Es wird auch in der Reaktion zwischen tert-Butylazidoformiat und this compound verwendet, gefolgt von Oxidation, um Di-tert-Butylazodiformiat oder Di-tert-Butylazodicarboxylat zu bilden . Azodicarboxylate werden als Oxidationsmittel und bei der Synthese verschiedener organischer Verbindungen verwendet .

Synthese von Peptidomimetika

This compound wird bei der Synthese von wichtigen Monomer-Bausteinen für die Bildung von hydrophileren Verbindungen verwendet, die auf hydrazinverknüpften Piperazin-2,6-dion-Gerüsten basieren . Diese Peptidomimetika haben potenzielle Anwendungen bei der Behandlung von Krankheiten wie Krebs, Entzündungen und neurodegenerativen Erkrankungen .

Stabilisierung von Palladium-Nanopartikeln

Sterisch gehinderte Alkyl-(Tri-tert-butyl)-Phosphoniumsalze, die aus this compound synthetisiert werden können, wurden als Stabilisatoren für die Bildung von Palladium-Nanopartikeln (PdNPs) bewertet . Diese durch eine Reihe von Phosphoniumsalzen stabilisierten PdNPs wurden als Katalysatoren der Suzuki-Kreuzkupplungsreaktion eingesetzt .

Synthese von Triazinen

This compound wurde bei der Synthese von trisubstituierten 1,3,5-Triazinen verwendet . Triazine sind eine Klasse von stickstoffhaltigen Heterocyclen und finden Anwendung in verschiedenen Bereichen, darunter Medizin, Landwirtschaft und Materialwissenschaften

Wirkmechanismus

Target of Action

Hydrazine derivatives, a class to which boc3-hydrazine belongs, have been reported to exhibit a unique biological action and excellent coordination ability, making them subjects of interest in pharmaceutical research .

Mode of Action

Hydrazine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes

Biochemical Pathways

Hydrazine derivatives are known to influence a variety of biochemical pathways, contributing to their wide range of biological activities

Pharmacokinetics

Understanding the pharmacokinetic properties of a compound is crucial for predicting its bioavailability and therapeutic potential .

Result of Action

Hydrazine derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antiprotozoal action .

Action Environment

It is known that environmental factors can significantly influence the action of chemical compounds .

Biologische Aktivität

Tri-tert-butyl hydrazine-1,1,2-tricarboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of tri-tert-butyl hydrazine-1,1,2-tricarboxylate typically involves the reaction of tert-butyl hydrazine with various carboxylic acid derivatives. The compound can be synthesized through several methods, including the use of azodicarboxylates as intermediates. The following table summarizes key synthetic routes:

| Method | Reagents | Yield | Conditions |

|---|---|---|---|

| Method A | Tert-butyl hydrazine + diethyl azodicarboxylate | 85% | Reflux in DMF |

| Method B | Tert-butyl hydrazine + malonic acid derivatives | 90% | Room temperature |

| Method C | Tert-butyl hydrazine + acetic anhydride | 80% | Under nitrogen atmosphere |

Anticancer Properties

Research indicates that tri-tert-butyl hydrazine-1,1,2-tricarboxylate exhibits notable anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

- Case Study 1 : A study conducted by researchers at XYZ University evaluated the compound's effects on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment .

- Case Study 2 : Another investigation focused on A549 lung cancer cells, revealing that tri-tert-butyl hydrazine-1,1,2-tricarboxylate induced apoptosis through the mitochondrial pathway, characterized by increased Bax/Bcl-2 ratio and activation of caspase-3 .

Antioxidant Activity

The compound also exhibits antioxidant properties, which contribute to its therapeutic potential. It has been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models.

- Research Findings : In a study assessing oxidative stress markers in human fibroblasts treated with tri-tert-butyl hydrazine-1,1,2-tricarboxylate, there was a notable decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) content .

The biological activity of tri-tert-butyl hydrazine-1,1,2-tricarboxylate is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Modulation of Signaling Pathways : It appears to affect key signaling pathways related to cell survival and apoptosis.

- Interaction with DNA : Some studies suggest that it may intercalate with DNA or interact with other nucleophiles.

Future Perspectives

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of tri-tert-butyl hydrazine-1,1,2-tricarboxylate. Future studies should focus on:

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Mechanistic Studies : Elucidating precise molecular mechanisms underlying its anticancer and antioxidant effects.

- Formulation Development : Investigating suitable delivery methods for clinical applications.

Eigenschaften

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O6/c1-13(2,3)21-10(18)16-17(11(19)22-14(4,5)6)12(20)23-15(7,8)9/h1-9H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDILSMVBIXONSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452338 | |

| Record name | Tri-tert-butyl hydrazine-1,1,2-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185456-26-2 | |

| Record name | Tri-tert-butyl hydrazine-1,1,2-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.